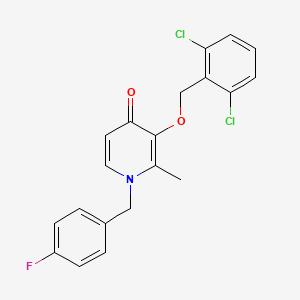

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Description

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a substituted benzyloxy group at the 3-position and a 4-fluorobenzyl group at the 1-position of the pyridinone core. The 2,6-dichlorobenzyloxy moiety introduces steric bulk and electron-withdrawing effects, while the 4-fluorobenzyl group enhances metabolic stability and lipophilicity, which are critical for bioavailability and target engagement .

Properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)22)19(25)9-10-24(13)11-14-5-7-15(23)8-6-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUOTJRERTEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a pyridinone derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has been investigated for its efficacy against a range of diseases, including viral infections and inflammatory conditions.

Chemical Structure

The compound features a pyridinone core substituted with dichlorobenzyl and fluorobenzyl groups. The structural formula can be represented as follows:

Antiviral Activity

Research has shown that derivatives of pyridinones, including the target compound, exhibit significant antiviral activity. A study investigating quinolinonyl non-diketo acid derivatives identified similar structures that inhibited HIV-1 with varying potencies. The compound's IC50 values suggest that it may have potential as an antiviral agent, although specific data for 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone remains limited in the literature .

| Compound | Anti-HIV Activity (IC50 μM) |

|---|---|

| 4m | 8.19 ± 0.05 |

| 5m | 24.03 |

| Target | TBD |

Inhibitory Effects on Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes. For instance, structural modifications in related compounds have shown that specific substitutions can lead to enhanced enzyme inhibition. The presence of halogenated groups appears to play a crucial role in modulating biological activity.

Case Studies

Several studies have documented the biological effects of related compounds:

- Study on Pyridinone Derivatives : This research highlighted the importance of substituent groups in determining the activity against specific targets such as kinases and proteases involved in viral replication .

- In Vivo Efficacy : In animal models, related pyridinone compounds demonstrated anti-inflammatory effects, suggesting potential therapeutic applications for respiratory diseases .

The precise mechanism of action for 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymatic pathways involved in viral replication and inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinone and Benzofuran Derivatives

Key Observations:

Substituent Positioning: The target compound’s 2,6-dichlorobenzyloxy group is structurally analogous to isoconazole and Famoxadone, but the pyridinone core differentiates its electronic properties and binding modes. Isoconazole’s imidazole ring enables coordination to heme iron in fungal CYP51, while the pyridinone’s keto group may favor hydrogen bonding with kinase ATP pockets .

Halogenation Effects : Fluorine at the 4-position of the benzyl group (target compound) reduces metabolic oxidation compared to chlorinated analogues like Famoxadone, which prioritize environmental stability over mammalian metabolism .

Activity vs. Toxicity: Benzofuran derivatives (e.g., compound 5b in ) exhibit antifungal activity but lack the pyridinone’s tunable substituent positions, limiting their therapeutic index .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The target compound’s cLogP (estimated) is higher than YT-6-2 due to the methyl group at the 2-position and reduced polarity, favoring blood-brain barrier penetration .

- Metabolic Stability: Fluorine substitution at the 4-benzyl position likely reduces CYP450-mediated oxidation compared to non-fluorinated analogues like Famoxadone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.